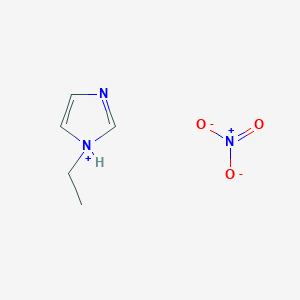

1-Ethylimidazolium nitrate; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethylimidazolium nitrate is an ionic compound with the sum formula C5H9N3O3 and a molecular weight of 159.14 . It is also known by the synonyms EIM NO3 and EtIm NO3 .

Molecular Structure Analysis

The molecular structure of 1-Ethylimidazolium nitrate has been studied using various techniques . These studies have revealed that the butyl chain of one cation adopts a trans-trans conformation and the other cation adopts a gauche-gauche conformation .

Chemical Reactions Analysis

The effects of 1-Ethylimidazolium nitrate on the germination of three forest species were studied . The results showed that the addition of ionic liquid provoked the reduction of germination for all the species .

Physical and Chemical Properties Analysis

1-Ethylimidazolium nitrate is an ionic liquid with melting temperatures lower than 100 °C . It has the ability to modify its physical and chemical properties from changes in its chemical structure .

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

- Electrochemical Behavior : Research by Broder et al. (2007) examined the electrochemical oxidation and reduction of nitrate ions in 1-butyl-3-methylimidazolium nitrate. They discovered that this ionic liquid exhibits unique electroanalytical properties that could have implications for determining nitrate in room temperature ionic liquid solutions (Broder et al., 2007).

Molecular Dynamics and Structure

- Structural and Dynamic Analysis : Pópolo and Voth (2004) conducted molecular dynamics simulations on 1-ethyl-3-methylimidazolium nitrate, revealing insights into the spatial correlations between ions and the local structure of the ionic liquid (Pópolo & Voth, 2004).

High-Pressure Phase Behavior

- Phase Behavior under High Pressure : Yoshimura et al. (2015) studied the phase behavior of 1-ethyl-3-methylimidazolium nitrate under high pressures up to 8.6 GPa, revealing several phase changes and conformational isomerism of the cation (Yoshimura et al., 2015).

Ionic Liquid Synthesis and Applications

- Electrophilic Nitration in Ionic Liquids : Laali and Gettwert (2001) explored the use of 1-ethyl-3-methylimidazolium nitrate in electrophilic nitration of aromatics, indicating its potential as an efficient solvent in organic synthesis (Laali & Gettwert, 2001).

Polarizable Molecular Models

- Development of Polarizable Models : Yan et al. (2004) developed a polarizable model for 1-ethyl-3-methylimidazolium nitrate, improving the accuracy of molecular dynamics simulations in comparing with experimental values (Yan et al., 2004).

Industrial Synthesis Methods

- Synthesis of Nitrate-Containing Ionic Liquids : Smith et al. (2011) demonstrated a method for synthesizing nitrate-containing 1-alkyl-3-methylimidazolium ionic liquids, highlighting a one-step process without using silver nitrate (Smith et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Ionic liquids, including 1-Ethylimidazolium nitrate, have received much attention for being considered as green solvents because of their negligible vapor pressure . They present other interesting properties like high stability, and the possibility of controlling their properties by selecting the anion and the cation . Therefore, they are considered potential candidates for various applications in the future .

Eigenschaften

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.NO3/c1-2-7-4-3-6-5-7;2-1(3)4/h3-5H,2H2,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFUYXJCGTXASF-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

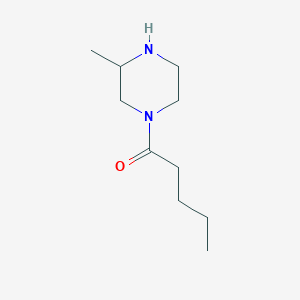

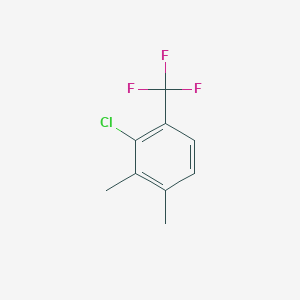

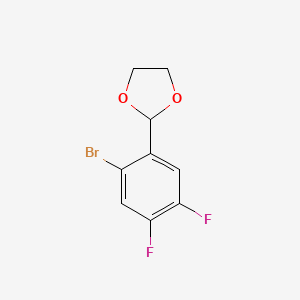

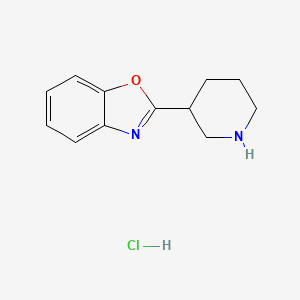

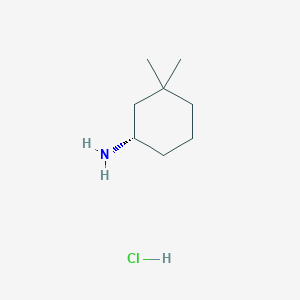

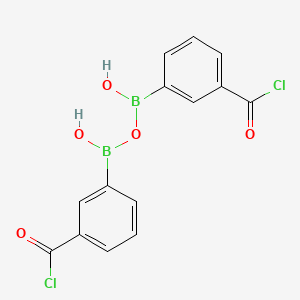

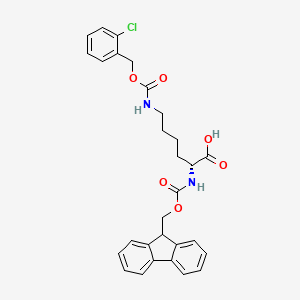

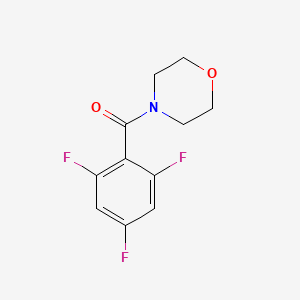

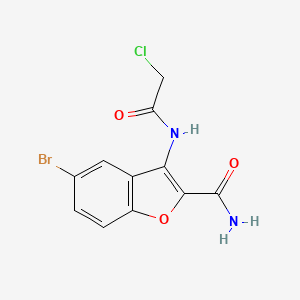

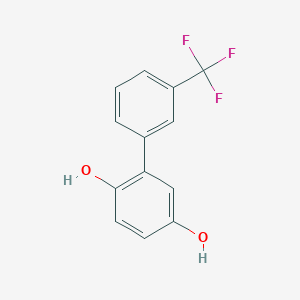

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)